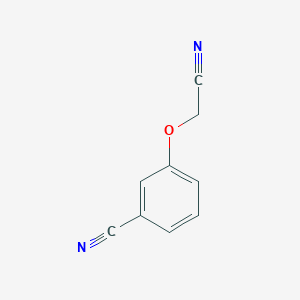

3-Cyanophenoxyacetonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

3-(cyanomethoxy)benzonitrile |

InChI |

InChI=1S/C9H6N2O/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,5H2 |

InChI Key |

PTTCYSHIWLGRQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#N)C#N |

Origin of Product |

United States |

Reactivity and Transformations of 3 Cyanophenoxyacetonitrile

Reactions Involving the Nitrile Functionality

The presence of two nitrile groups, one directly attached to the aromatic ring and the other on the acetonitrile (B52724) substituent, offers intriguing possibilities for selective chemical modifications. These groups are electrophilic in nature and can participate in a variety of addition reactions. vulcanchem.com

Hydration Reactions to Amides, Including Catalytic Approaches (e.g., Rhodium(I) Catalysis)

The conversion of nitriles to amides is a fundamental transformation in organic synthesis, as amides are crucial intermediates in the production of pharmaceuticals and other fine chemicals. uniovi.es While traditional methods often require harsh acidic or basic conditions, catalytic approaches offer milder and more selective alternatives. uniovi.es

Recent research has explored the use of transition metal catalysts for the hydration of nitriles. For instance, rhodium(I) complexes, such as those of the general formula [RhCl(COD)(PR3)], have demonstrated efficacy in catalyzing the selective hydration of organonitriles to amides in water. uniovi.es Among various phosphine (B1218219) ligands, aminophosphines like P(NMe2)3 have shown promising results, enabling the hydration of a wide array of nitriles without the need for additives. uniovi.es

In a study focusing on the hydration of various nitriles, a rhodium(I) complex with an aminophosphine (B1255530) ligand, [RhCl(COD){P(NMe2)3}], was found to be a highly effective catalyst. This system successfully promoted the selective hydration of a range of nitriles in water. uniovi.es While 3-cyanophenoxyacetonitrile was not explicitly detailed in the provided study, the related compound 4-cyanophenoxyacetonitrile was mentioned as a substrate for hydration reactions catalyzed by ruthenium complexes. uniovi.es

The general mechanism for metal-catalyzed nitrile hydration typically involves the coordination of the nitrile to the metal center, which enhances the electrophilicity of the nitrile carbon. This is followed by a nucleophilic attack of a water molecule on the coordinated nitrile. uniovi.esresearchgate.net

Transition metal-free methods have also been developed. For example, sodium hydroxide (B78521) (NaOH) has been shown to mediate the hydration of both aliphatic and aromatic nitriles to their corresponding amides under mild conditions. Another approach utilizes hydrated tetrabutylammonium (B224687) hydroxide (TBAH) as a catalyst for the chemoselective hydration of nitriles. rsc.org

Table 1: Examples of Catalytic Systems for Nitrile Hydration

| Catalyst System | Substrate Example | Product | Conditions | Reference |

| [RhCl(COD){P(NMe2)3}] | Benzonitrile (B105546) | Benzamide | Water, Heat | uniovi.es |

| [RuCl2(η6-C6Me6){P(NMe2)3}] | 4-Cyanophenoxyacetonitrile | 4-Carbamoylphenoxyacetamide | Not specified | uniovi.es |

| NaOH | Benzonitrile | Benzamide | Isopropanol, 60°C | |

| Hydrated TBAH | Various nitriles | Corresponding amides | Not specified | rsc.org |

| InCl3/Acetaldoxime | Various nitriles | Corresponding amides | Toluene, Reflux | researchgate.net |

Nucleophilic Additions to the Nitrile Group

The polarized carbon-nitrogen triple bond in nitriles makes the carbon atom susceptible to attack by nucleophiles. savemyexams.comopenstax.org This reactivity is fundamental to many synthetic transformations. openstax.org

One common example of nucleophilic addition to nitriles is the reaction with Grignard reagents. This reaction leads to the formation of an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.org Another important reaction is the addition of hydrogen cyanide (HCN) to form cyanohydrins, although this is more characteristic of aldehydes and ketones. libretexts.orglibretexts.org

In the context of this compound, a study on the synthesis of spirodiazepines utilized the nucleophilic character of an amine. Specifically, 3-amino-3-(aminomethyl)quinuclidine was reacted with (2-cyanophenoxy)acetonitrile in the presence of carbon disulfide. nih.gov While this example involves a different isomer, it illustrates the general reactivity of the cyanophenoxyacetonitrile scaffold towards nucleophiles.

Cycloaddition Reactions of the Nitrile Moiety

The nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful tool for constructing five-membered heterocyclic rings. sinica.edu.twijrpc.com These reactions involve the concerted addition of a 1,3-dipole to the nitrile's carbon-nitrogen triple bond. sinica.edu.tw This methodology is widely used in the synthesis of biologically active compounds and offers a high degree of regio- and stereoselectivity. mdpi.com

Examples of 1,3-dipoles that can react with nitriles include azides, nitrones, and azomethine ylides. ijrpc.commdpi.com The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne to form a triazole is a well-known example of this reaction class, often referred to as "click chemistry". ijrpc.com While specific examples involving this compound in cycloaddition reactions were not found, the inherent reactivity of the nitrile group suggests its potential as a dipolarophile.

Reduction Pathways of the Nitrile Group

The nitrile group can be reduced to a primary amine (R-CH2NH2). allrounder.aiwikipedia.org This transformation is of significant importance in organic synthesis for the introduction of amino functionalities.

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orglibretexts.org The reaction conditions, including pressure and temperature, can be adjusted to optimize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for the reduction of nitriles to primary amines. libretexts.orglibretexts.org The reaction typically proceeds by the nucleophilic addition of a hydride ion to the nitrile carbon, followed by further reduction of the intermediate imine. openstax.orglibretexts.org Other reagents like diborane (B8814927) and sodium borohydride (B1222165) in the presence of a catalyst can also be used. wikipedia.org

The reduction of nitriles can also lead to the formation of aldehydes through a partial reduction and subsequent hydrolysis. The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is a classic example of this transformation. wikipedia.org Another reagent used for the partial reduction of nitriles to aldehydes is diisobutylaluminium hydride (DIBAL-H). wikipedia.org

Reactions at the Phenoxy Moiety

The aromatic ring of the phenoxy group in this compound is susceptible to electrophilic attack, a characteristic reaction of benzene (B151609) and its derivatives. pressbooks.pub

Electrophilic Aromatic Substitutions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. pressbooks.pubmasterorganicchemistry.com The general mechanism proceeds through a two-step process: the initial attack of the electrophile on the electron-rich aromatic ring to form a carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. pressbooks.pubmasterorganicchemistry.com

The substituents already present on the benzene ring influence both the rate and the position of the incoming electrophile. The cyano (-CN) and the -O-CH2CN groups on this compound will direct further substitution. The oxygen of the phenoxy group is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the cyano group is a deactivating, meta-directing group because it withdraws electron density from the ring. fscj.edu

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst such as iron(III) chloride or iron(III) bromide. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively.

The interplay of the activating and deactivating groups on the aromatic ring of this compound would lead to a complex mixture of products in an electrophilic aromatic substitution reaction, with the position of substitution being influenced by the specific reaction conditions and the nature of the electrophile.

Functionalization of the Methylene (B1212753) Bridge (Alpha-Substitution)

The methylene bridge (-CH₂-) in this compound is positioned between two electron-withdrawing groups: the phenoxy ring (indirectly through the ether linkage) and the nitrile group. This arrangement makes the protons on the methylene bridge (α-hydrogens) acidic and susceptible to removal by a base, forming a carbanion. This carbanion, or enolate equivalent, is a potent nucleophile and can react with various electrophiles, leading to α-substitution. libretexts.orgmsu.eduwikipedia.org This process is a cornerstone of carbonyl chemistry and extends to activated methylene compounds like this compound. libretexts.orgwikipedia.orglibretexts.org

Alpha-substitution reactions involve the replacement of a hydrogen atom at the alpha-carbon (the carbon adjacent to the nitrile group) with an electrophile. libretexts.orgwikipedia.org The reaction proceeds through the formation of an enol or, more commonly under basic conditions, an enolate ion intermediate. msu.eduwikipedia.org The enolate ion is a resonance-stabilized species, with the negative charge delocalized between the alpha-carbon and the nitrogen atom of the nitrile group. This delocalization makes the alpha-carbon a soft nucleophile, readily attacking electrophiles. youtube.com

Common electrophiles used in α-substitution reactions include alkyl halides, which results in the formation of a new carbon-carbon bond at the alpha position. libretexts.org This alkylation is a powerful tool for elaborating the carbon skeleton of the molecule.

A typical alpha-substitution reaction can be represented by the following general scheme:

Deprotonation: A base removes a proton from the methylene bridge to form a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion attacks an electrophile (E+).

Product Formation: A new bond is formed between the methylene carbon and the electrophile.

| Reactant | Reagent | Product | Reaction Type |

| This compound | 1. Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Alkyl-3-cyanophenoxyacetonitrile | Alpha-Alkylation |

Table 1: Representative Alpha-Substitution Reaction of this compound

Photochemical Transformations and Mechanistic Considerations

Photochemical reactions, initiated by the absorption of light, can induce unique transformations in organic molecules that are often inaccessible through thermal methods. encyclopedia.pub The study of the mechanisms of these reactions, known as mechanistic organic photochemistry, is crucial for understanding and predicting their outcomes. encyclopedia.pub

While specific photochemical studies on this compound are not extensively detailed in the provided search results, general principles of organic photochemistry can be applied. The presence of the aromatic ring and the nitrile group suggests potential for π-π* and n-π* transitions upon UV irradiation. These excited states can undergo various decay pathways, including rearrangements, fragmentations, or intermolecular reactions. encyclopedia.pub

Mechanistic investigations in photochemistry often involve techniques like nanosecond time-resolved spectroscopy to observe transient intermediates. nottingham.edu.cn The multiplicity of the excited state (singlet vs. triplet) plays a critical role in determining the reaction pathway. encyclopedia.pub Triplet states are often longer-lived and can be accessed through intersystem crossing from the initially formed singlet state or by using a triplet sensitizer. encyclopedia.pub

Multi-component Reactions Incorporating this compound Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. tcichemicals.comcaltech.edu This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. tcichemicals.combeilstein-journals.org

Derivatives of this compound can serve as valuable building blocks in MCRs. For instance, the nitrile group can participate in reactions like the Passerini and Ugi reactions, which are classic examples of isocyanide-based MCRs. mdpi.com In a broader context, activated nitriles are known to be versatile components in various MCRs.

One documented example involves the reaction of (2-cyanophenoxy)acetonitrile with 3-amino-3-(aminomethyl)quinuclidine and carbon disulfide in a sealed vial at elevated temperatures. nih.gov This reaction, while not a classic named MCR, demonstrates the principle of combining multiple reactants to generate a more complex molecular architecture in a single step.

The general principle of incorporating a this compound derivative in an MCR can be illustrated as follows:

| Reactant A | Reactant B | This compound Derivative | Product | Reaction Type |

| Aldehyde | Isocyanide | Amine (hypothetical) | Complex heterocycle | Ugi-type Reaction |

| Aldehyde | β-Ketoester | Urea/Thiourea | Dihydropyrimidinone derivative | Biginelli-type Reaction |

Table 2: Hypothetical Multi-component Reactions Involving this compound Derivatives

The versatility of MCRs allows for the synthesis of diverse compound libraries, which is particularly valuable in fields like medicinal chemistry for the discovery of new bioactive molecules. beilstein-journals.orgnih.gov

Derivatives and Analogs of 3 Cyanophenoxyacetonitrile

Synthesis of Substituted Phenoxyacetonitrile (B46853) Derivatives

The synthesis of substituted phenoxyacetonitrile derivatives can be approached through various established organic reactions. While direct substitution on the aromatic ring of 3-Cyanophenoxyacetonitrile is a plausible route, the literature more broadly describes the synthesis of substituted aromatic compounds that can be conceptually applied to this specific scaffold. These methods often involve the reaction of a substituted phenol (B47542) with chloroacetonitrile (B46850) or the modification of a pre-existing substituted phenoxyacetonitrile.

Key synthetic strategies for introducing substituents onto the phenoxyacetonitrile framework include:

Nucleophilic Aromatic Substitution: The phenoxy group can be introduced by reacting a substituted phenol with an appropriate acetonitrile (B52724) derivative. Conversely, if starting with 3-hydroxybenzonitrile, substitution reactions can be performed on the aromatic ring before etherification to form the phenoxyacetonitrile.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at various positions, guided by the directing effects of the existing cyano and cyanomethoxy substituents.

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, can be employed to form carbon-carbon or carbon-heteroatom bonds, respectively, on a suitably functionalized phenoxyacetonitrile precursor.

These general strategies allow for the synthesis of a diverse library of substituted phenoxyacetonitrile derivatives, enabling the systematic investigation of structure-activity relationships.

Structural Modifications of the Nitrile Moiety

The nitrile group (–C≡N) is a highly versatile functional group that can be transformed into a variety of other functionalities, providing a powerful tool for the derivatization of this compound. researchgate.netebsco.com The reactivity of the nitrile group is characterized by the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom. nih.gov

Common transformations of the nitrile moiety include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide as an intermediate. researchgate.netwikipedia.org This transformation is fundamental in converting the cyano group into a bioisostere of a carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. researchgate.netwikipedia.org This provides a route to introduce a basic amino group.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, particularly [3+2] cycloadditions with azides, to form tetrazole rings. This is a common strategy in medicinal chemistry to introduce a metabolically stable acidic group.

Addition of Nucleophiles: A wide range of nucleophiles, including Grignard reagents and organolithium compounds, can add to the electrophilic carbon of the nitrile group to form ketones after hydrolysis of the intermediate imine.

These modifications significantly expand the chemical space accessible from this compound, allowing for the introduction of diverse functional groups and the construction of new molecular architectures.

Design and Synthesis of Heterocyclic Compounds Incorporating this compound Scaffolds (e.g., Spirodiazepine Derivatives)

The this compound scaffold has been successfully utilized in the synthesis of complex heterocyclic structures, most notably spirodiazepine derivatives. nih.gov These compounds are of interest in medicinal chemistry due to their potential biological activities.

A key synthetic approach involves the condensation of a diamine with a dicarbonyl equivalent derived from this compound. For instance, the reaction of 3-amino-3-(aminomethyl)quinuclidine with (2-cyanophenoxy)acetonitrile or (3-cyanophenoxy)acetonitrile has been reported to yield spiro nih.govCurrent time information in Bangalore, IN.diazepine-5,1'-quinuclidin]-2-one derivatives. nih.gov

Table 1: Synthesis of Spirodiazepine Derivatives from Cyanophenoxyacetonitriles nih.gov

| Starting Material | Reagent | Product |

| (2-cyanophenoxy)acetonitrile | 3-Amino-3-(aminomethyl)quinuclidine | Spiro[ nih.govCurrent time information in Bangalore, IN.diazepine-5,3'-quinuclidin]-2-one derivative |

| (3-cyanophenoxy)acetonitrile | 3-Amino-3-(aminomethyl)quinuclidine | Spiro[ nih.govCurrent time information in Bangalore, IN.diazepine-5,3'-quinuclidin]-2-one derivative |

This table is based on synthetic routes described in the literature and illustrates the utility of cyanophenoxyacetonitriles in constructing complex heterocyclic systems.

The synthesis of other heterocyclic systems, such as pyrazoles, pyrimidines, and thiadiazoles, can also be envisioned starting from this compound by leveraging the reactivity of its nitrile group and the potential for further functionalization of the aromatic ring. derpharmachemica.com

Structure-Reactivity Relationships in this compound Analogs

The reactivity of this compound and its analogs is governed by the electronic and steric properties of the substituents on the aromatic ring and the nature of the functional groups replacing the nitrile moiety. The principles of structure-reactivity relationships, often quantified by Hammett plots and other linear free-energy relationships, can be applied to understand and predict the chemical behavior of these compounds. libretexts.orgyoutube.com

Key factors influencing the reactivity of this compound analogs include:

Electronic Effects of Substituents: Electron-withdrawing groups on the aromatic ring will increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups will decrease its reactivity towards nucleophiles.

Steric Hindrance: Bulky substituents near the reaction center can hinder the approach of reagents, thereby slowing down the reaction rate.

Nature of the Reaction: The influence of a substituent can vary depending on the reaction type. For example, a substituent that accelerates a nucleophilic addition to the nitrile might retard an electrophilic substitution on the aromatic ring.

Solvent Effects: The polarity and proticity of the solvent can significantly influence reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products.

By systematically varying the substituents on the phenoxyacetonitrile scaffold and studying their effect on reaction rates and outcomes, a deeper understanding of the structure-reactivity relationships can be achieved. This knowledge is crucial for the rational design of new derivatives with desired chemical properties and biological activities.

Spectroscopic Characterization Techniques for 3 Cyanophenoxyacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy of 3-Cyanophenoxyacetonitrile, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS).

The aromatic protons on the phenoxy ring exhibit complex splitting patterns in the downfield region, generally between 7.0 and 7.6 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern of the cyanophenyl group. The methylene (B1212753) protons of the acetonitrile (B52724) group (-O-CH₂-CN) typically appear as a singlet further upfield, usually in the range of 4.8 to 5.0 ppm. The chemical environment, including the electron-withdrawing effects of the adjacent oxygen and cyano groups, influences the precise chemical shift of this singlet.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 7.6 | Multiplet |

| Methylene Protons (-OCH₂CN) | 4.8 - 5.0 | Singlet |

Note: Data is generalized and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct peaks for each unique carbon atom.

The carbon atoms of the aromatic ring will resonate in the downfield region, typically between 110 and 160 ppm. The carbon attached to the ether oxygen will appear at the lower field end of this range. The carbon of the nitrile group on the aromatic ring (Ar-CN) will have a characteristic chemical shift, as will the carbon of the acetonitrile nitrile group (-CH₂-CN). The methylene carbon (-OCH₂-) will be found at a higher field compared to the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 110 - 160 |

| Methylene Carbon (-OCH₂CN) | 50 - 60 |

| Nitrile Carbon (Ar-CN) | 115 - 120 |

| Nitrile Carbon (-CH₂CN) | 115 - 120 |

Note: These are approximate ranges and can vary.

Two-Dimensional NMR (2D NMR) Methods

Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be employed for a more detailed structural assignment. COSY experiments would show correlations between coupled protons, aiding in the assignment of the complex aromatic signals. HSQC spectra would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the individual ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. studymind.co.uk The IR spectrum of this compound is characterized by several key absorption bands.

A strong and sharp absorption band corresponding to the C≡N stretching vibration of the nitrile groups is expected in the region of 2220-2260 cm⁻¹. The presence of two cyano groups may lead to two distinct peaks or a broadened peak in this region. The C-O-C stretching vibrations of the ether linkage will give rise to characteristic absorptions, typically in the range of 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching absorptions appear in the 1400-1600 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong, Sharp |

| C-O-C Stretch (Ether) | 1200 - 1300 (asymmetric) | Strong |

| 1000 - 1100 (symmetric) | Moderate | |

| Aromatic C=C Stretch | 1400 - 1600 | Moderate to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands characteristic of the substituted benzene (B151609) ring.

The presence of the phenoxy and cyano groups, which are chromophores, will result in absorption maxima (λ_max) in the ultraviolet region. The π → π* transitions of the aromatic system are the primary contributors to the UV absorption. The exact position and intensity (molar absorptivity, ε) of these bands are influenced by the electronic effects of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. jeolusa.com The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule, confirming its chemical formula. bioanalysis-zone.com

Fragmentation patterns observed in the mass spectrum provide further structural information. Common fragmentation pathways for this molecule could include the cleavage of the ether bond, leading to the formation of a cyanophenoxy radical cation and an acetonitrile radical, or the loss of the cyano groups. The analysis of these fragment ions helps to piece together the structure of the original molecule. researchgate.net

Advanced Spectroscopic Methods (e.g., Raman Spectroscopy, Fluorescence Spectroscopy)

Raman spectroscopy is a powerful technique for identifying the vibrational modes of molecules. For a compound like this compound, one would expect to observe characteristic Raman shifts corresponding to the C≡N (nitrile) stretching, C-O-C (ether) stretching, and various aromatic ring vibrations. The nitrile group, in particular, typically exhibits a strong and sharp band in the 2200-2300 cm⁻¹ region. researchgate.net The precise position of this band can be influenced by the electronic environment of the molecule.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The aromatic phenoxy group in this compound suggests potential fluorescence properties. A typical fluorescence analysis would involve determining the excitation and emission maxima, which provide insights into the electronic structure and environment of the molecule.

Despite the theoretical applicability of these advanced spectroscopic methods for the characterization of this compound, the absence of published experimental data prevents a detailed discussion and the creation of specific data tables for this compound at this time. Further experimental research would be required to determine its specific Raman and fluorescence spectral characteristics.

Computational Chemistry Studies of 3 Cyanophenoxyacetonitrile

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model molecular properties. Methods like Density Functional Theory (DFT) have become central to these investigations due to their balance of accuracy and computational cost, making them suitable for a wide range of chemical systems.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy on the potential energy surface. For 3-Cyanophenoxyacetonitrile, this process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy conformation is found. DFT methods, which calculate the electronic structure based on the electron density, are highly effective for this purpose. A common approach involves using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals.

Once the optimized geometry is obtained, a vibrational analysis can be performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates to predict the frequencies of molecular vibrations. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to help assign spectral peaks to specific vibrational modes, such as the stretching of the C≡N (cyano) or C-O-C (ether) bonds.

To illustrate the type of data obtained from such a study, the following table presents hypothetical optimized geometric parameters for this compound. Note that specific experimental or calculated values for this exact molecule are not readily available in the cited literature.

Table 1: Illustrative Geometric Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C≡N (cyano group) | 1.15 Å |

| Bond Length | O-C (ether linkage) | 1.36 Å |

| Bond Length | C-H (aromatic) | 1.08 Å |

| Bond Angle | C-O-C (ether linkage) | 118.0° |

| Dihedral Angle | C(aromatic)-C(aromatic)-O-C(methylene) | 15.0° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a primary computational method for predicting electronic absorption spectra, such as UV-Vis spectra. The calculation determines the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption of light at specific wavelengths.

The results of a TD-DFT calculation typically include the excitation energy (often in eV), the corresponding wavelength (in nm), and the oscillator strength (a dimensionless quantity that indicates the probability of the transition). By analyzing the molecular orbitals involved in the most significant transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO), one can understand the nature of the electronic excitations. These calculations are often performed using a solvent model to better simulate experimental conditions.

The table below shows representative data that would be generated from a TD-DFT calculation on this compound to predict its primary electronic transitions.

Table 2: Representative TD-DFT Results for Electronic Transitions of this compound

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 4.45 | 278 | 0.150 | HOMO → LUMO |

| S₀ → S₂ | 4.98 | 249 | 0.085 | HOMO-1 → LUMO |

| S₀ → S₃ | 5.39 | 230 | 0.210 | HOMO → LUMO+1 |

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) shielding tensors. When combined with DFT, the GIAO-DFT method provides reliable predictions of ¹H and ¹³C NMR chemical shifts. The calculation first determines the magnetic shielding for each nucleus in the molecule. The chemical shifts are then calculated by comparing these shielding values to the shielding of a reference compound, typically Tetramethylsilane (B1202638) (TMS).

These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules where signals may overlap. Comparing calculated shifts with experimental data can also help confirm the proposed molecular structure.

Below is an example of how predicted NMR chemical shifts for this compound would be presented alongside hypothetical experimental values for comparison.

Table 3: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Illustrative)

| Atom | Predicted ¹³C Shift (GIAO-DFT) | Experimental ¹³C Shift | Predicted ¹H Shift (GIAO-DFT) | Experimental ¹H Shift |

|---|---|---|---|---|

| C (cyano) | 117.5 | 117.2 | - | - |

| C (methylene) | 54.2 | 53.9 | 4.95 | 4.92 |

| C-O (aromatic) | 158.1 | 157.8 | - | - |

| C-CN (aromatic) | 113.8 | 113.5 | - | - |

| CH (aromatic, ortho to O) | 116.5 | 116.3 | 7.25 | 7.23 |

| CH (aromatic, ortho to CN) | 124.9 | 124.6 | 7.50 | 7.48 |

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a broader set of computational techniques, including quantum mechanics and classical mechanics (force fields), to study molecular behavior. These approaches are particularly useful for exploring the dynamic and reactive properties of molecules.

Most organic molecules are flexible and can exist in multiple spatial arrangements, known as conformations, by rotating around single bonds. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities (energies). For this compound, key rotations would occur around the C(aromatic)-O and O-C(methylene) bonds.

Computational methods can systematically scan the potential energy surface by rotating these bonds and calculating the energy at each step. This process identifies low-energy conformers (local minima) and the global minimum, which represents the most stable and populated conformation of the molecule under given conditions. Understanding the preferred conformation is crucial as it influences the molecule's physical properties and its ability to interact with other molecules.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. From these energies, other chemical reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to provide further insight into the molecule's behavior in chemical reactions.

The following table provides an example of the data derived from a Frontier Molecular Orbital analysis for this compound.

Table 4: Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Illustrative)

| Parameter | Value (eV) | Description |

|---|---|---|

| E(HOMO) | -8.50 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 7.25 | LUMO - HOMO; indicates chemical stability |

| Ionization Potential (I) | 8.50 | -E(HOMO); energy required to remove an electron |

| Electron Affinity (A) | 1.25 | -E(LUMO); energy released when an electron is added |

| Hardness (η) | 3.63 | (I-A)/2; resistance to change in electron distribution |

Mechanistic Insights from Computational Studies

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the reactivity and mechanistic pathways of chemical compounds. wikipedia.orgresearchgate.net These studies can elucidate the electronic structure of a molecule, predict its behavior in chemical reactions, and identify the factors governing its reactivity. rsc.orgnih.gov For molecules in the cyano(3-phenoxyphenyl) class, computational analyses focus on understanding how the molecular structure influences its biological or chemical activity. researchgate.net

A key aspect of these mechanistic insights comes from the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscielo.org.mx The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scielo.org.mx The energy gap between these two orbitals (ΔE) is a critical descriptor of molecular stability and reactivity; molecules with a large energy gap are generally more stable and less reactive, whereas those with a small gap are more prone to reaction. researchgate.net

In studies of structurally similar insecticides, Fukui function analysis has been employed to identify the most likely sites for nucleophilic, electrophilic, and radical attack, providing a detailed map of the molecule's reactive centers. researchgate.net Such computational approaches allow researchers to propose and verify reaction mechanisms, such as predicting that a reaction may proceed via a specific intermediate or transition state, which can be critical for designing more effective compounds. researchgate.netmdpi.com

Structure-Based and Ligand-Based Design Methodologies

In the field of computer-aided drug design (CADD), two primary strategies are employed to discover and optimize new therapeutic agents: structure-based drug design (SBDD) and ligand-based drug design (LBDD).

Structure-Based Drug Design (SBDD) relies on the known three-dimensional (3D) structure of the biological target, which is typically a protein or enzyme. Using the target's 3D coordinates, computational methods like molecular docking can be used to predict how a ligand, such as this compound, might bind to it. This approach allows for the rational design of molecules that fit precisely into the target's binding site, optimizing interactions to enhance affinity and selectivity.

Ligand-Based Drug Design (LBDD) is utilized when the 3D structure of the target is unknown, but a set of molecules (ligands) with known activity exists. LBDD methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, analyze the common chemical features of these active molecules to build a model that predicts the activity of new, untested compounds. nih.govanalis.com.my For instance, a QSAR model could be developed for a series of phenoxyacetonitrile (B46853) derivatives to identify the key structural properties that correlate with their biological effects. nih.gov

Virtual screening is a computational methodology used to search vast libraries of small molecules to identify those that are most likely to bind to a specific drug target. nih.gov This technique is instrumental in the early stages of drug discovery for narrowing down the number of compounds that need to be synthesized and tested in the lab, thereby saving significant time and resources. nih.govnih.gov

Virtual screening can be performed using either structure-based or ligand-based approaches:

Structure-Based Virtual Screening (SBVS): This involves docking every compound from a large database into the binding site of a target protein and scoring their potential interactions. nih.gov The top-scoring compounds are then selected for further investigation.

Ligand-Based Virtual Screening (LBVS): This method uses a known active molecule as a template to search for other compounds in a database that have similar shapes or physicochemical properties.

A compound like this compound could be part of a chemical library used in a virtual screening campaign to discover new inhibitors for various biological targets.

Molecular docking is a powerful computational tool that predicts the preferred orientation and conformation of a ligand when it binds to a receptor to form a stable complex. nih.govbiotechrep.ir The primary goal of docking is to model the ligand-receptor interaction at the molecular level, which helps in understanding the fundamental principles of biological activity and in designing new, more potent drugs. nih.gov

The process involves placing the ligand into the receptor's binding site and evaluating the "fit" using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.govmdpi.com These studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. mdpi.com For a compound like this compound, docking studies could be performed to predict its binding mode and affinity against various enzyme targets, providing a rationale for its potential biological activity and guiding its further optimization. researchgate.net

In Silico Predictions of Theoretical Chemical Properties

In silico (computational) methods are widely used to predict the theoretical properties of molecules, offering a rapid and cost-effective alternative to experimental measurement. nih.gov These predictions are vital for understanding a compound's potential behavior, reactivity, and suitability as a drug candidate. For compounds structurally related to this compound, quantum chemical methods like PM7 (Parameterization Method 7) and DFT have been used to calculate a range of important descriptors. researchgate.netscielo.org.mx

These calculated properties provide a quantitative basis for developing QSAR models, where the biological activity of a series of compounds is correlated with these descriptors. researchgate.net For example, a study on cyano(3-phenoxyphenyl) derived insecticides found an excellent correlation (R² = 0.9500) between experimental toxicity (LD₅₀) and a combination of these theoretical descriptors. researchgate.net

Below is a table of theoretical chemical properties calculated for insecticides that share the core cyano(3-phenoxyphenyl) structure, illustrating the types of data generated through in silico studies.

Table 1: Predicted Theoretical Properties of Structurally Related Compounds

| Property | Description | Example Value Range |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -10.3 to -9.8 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.9 to -0.6 |

| Energy Gap (ΔE) (eV) | The difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 9.0 to 9.7 |

| Binding Energy (EBind) (eV) | The energy released when forming the molecule from its constituent atoms. | -400 to -250 |

| Electronic Energy (EElect) (eV) | The total energy of the electrons in the molecule. | -900,000 to -500,000 |

| Hydration Energy (EHyd) (kcal/mol) | The energy released when one mole of the compound dissolves in a large amount of water. | -20 to -10 |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; indicates lipophilicity. | 5.5 to 6.8 |

Data derived from computational studies on cyano(3-phenoxyphenyl) methyl isobutyrate insecticides. researchgate.net

Applications of 3 Cyanophenoxyacetonitrile in Advanced Chemical Research

Applications in Organic Synthesis as a Building Block

As a difunctional compound, 3-Cyanophenoxyacetonitrile offers multiple reaction sites, allowing for its incorporation into a wide array of more complex molecular structures. The two nitrile groups can be transformed independently or simultaneously into various other functional groups, making it a highly adaptable building block for synthetic chemists.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and materials. libretexts.orgopenmedicinalchemistryjournal.commdpi.com The nitrile groups of this compound serve as excellent precursors for the construction of several important heterocyclic rings, most notably tetrazoles and amidines.

Tetrazoles: The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is the most common and versatile method for synthesizing 5-substituted tetrazoles. researchgate.net This reaction can be applied to this compound to produce bis-tetrazolyl compounds, where the two tetrazole rings are held in a specific spatial orientation by the 1,3-disubstituted phenoxy linker. Tetrazoles are metabolically stable isosteres of carboxylic acids and are prevalent in medicinal chemistry. researchgate.netrsc.org The synthesis can be facilitated by various catalysts, including nanomaterials, to promote green and efficient transformations. rsc.org

Amidines: Amidines are another class of nitrogenous compounds that can be synthesized directly from nitriles. semanticscholar.org The addition of amines to a nitrile, often activated by a catalyst or conversion to an intermediate like an imidate, yields the corresponding amidine. organic-chemistry.orgorganic-chemistry.org These structures are not only valuable intermediates for creating more complex heterocycles like imidazoles, quinazolines, and triazines, but they also exhibit biological activity as kinase inhibitors. semanticscholar.orgmdpi.com this compound can thus act as a precursor to bis-amidine structures, providing a scaffold for developing molecules with potential dual-binding capabilities.

Table 1: Synthesis of Heterocycles from Nitrile Precursors

| Heterocycle | General Reaction Scheme | Reagents & Conditions | Ref. |

|---|---|---|---|

| Tetrazole | R-C≡N + NaN₃ → 5-substituted-1H-tetrazole | Often requires a catalyst (e.g., ZnCl₂, NH₄Cl) and a suitable solvent (e.g., DMF). Microwave heating can accelerate the reaction. | researchgate.netorganic-chemistry.org |

| Amidine | R-C≡N + R'₂NH → R-C(=NR')NHR' | Can be achieved via Pinner reaction (alcohol, HCl) followed by amine addition, or by direct addition of amines catalyzed by Lewis acids or other reagents. | semanticscholar.orgorganic-chemistry.org |

Precursor for Amides and Other Diverse Functional Groups

The conversion of nitriles to amides and carboxylic acids is a fundamental transformation in organic synthesis. nih.govchemguide.co.uk This hydrolysis reaction allows this compound to serve as a precursor to a variety of molecules containing these important functional groups.

The hydrolysis of a nitrile typically proceeds in two stages: first to a primary amide, and then further to a carboxylic acid (in the form of its ammonium (B1175870) salt). chemguide.co.uk The reaction conditions can be controlled to selectively stop at the amide stage. stackexchange.com

Acidic Hydrolysis: Heating the nitrile with a dilute mineral acid, such as hydrochloric acid, typically leads to the formation of the carboxylic acid and the corresponding ammonium salt. libretexts.orgchemguide.co.uk

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), yields the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.ukyoutube.com To isolate the free carboxylic acid, a final acidification step is required. youtube.com

Selective Hydrolysis to Amides: The conversion of nitriles to amides without proceeding to the carboxylic acid can be achieved under controlled conditions. This often involves using reagents like aqueous hydrogen peroxide in an alkaline medium or a mixture of trifluoroacetic acid and sulfuric acid. stackexchange.com

For a molecule like this compound, these reactions offer a pathway to synthesize mono- or di-amides, as well as mono- or di-carboxylic acids, dramatically increasing its versatility as a synthetic intermediate.

Table 2: Conditions for Nitrile Hydrolysis

| Product | Conditions | Description | Ref. |

|---|---|---|---|

| Carboxylic Acid | Heat with dilute acid (e.g., aq. HCl) | The reaction proceeds through an amide intermediate to yield the free carboxylic acid and an ammonium salt. | libretexts.orgchemguide.co.uk |

| Carboxylate Salt | Heat with aqueous alkali (e.g., aq. NaOH) | Forms the salt of the carboxylic acid (e.g., sodium carboxylate) and ammonia. Acid work-up is needed to obtain the free acid. | chemguide.co.ukyoutube.com |

| Amide | Controlled hydrolysis (e.g., alkaline H₂O₂, TFA-H₂SO₄) | Milder or specific conditions can be used to stop the reaction at the amide stage, preventing further hydrolysis. | stackexchange.comresearchgate.net |

Reagent in Complex Multi-Step Synthetic Sequences

A multi-step synthesis involves a series of chemical reactions to transform simple starting materials into a more complex target molecule. vapourtec.comyoutube.com The value of a building block in such a sequence is determined by its structural features and the variety of transformations it can undergo.

Due to the presence of two chemically robust and reactive nitrile groups, along with a stable phenoxy ether core, this compound is an ideal candidate for use in complex, multi-step synthetic plans. nobelprize.org A synthetic strategy could involve the sequential or differential transformation of its two nitrile groups.

For example, a hypothetical synthesis could begin with the selective hydrolysis of one nitrile group to an amide. The second nitrile group could then be converted into a tetrazole ring. The resulting molecule, now containing both an amide and a tetrazole, could undergo further modifications, such as N-alkylation or coupling reactions, to build a highly functionalized, complex target molecule. This step-wise approach allows for the controlled construction of molecular complexity, making this compound a potentially valuable starting point in discovery chemistry programs. nih.govrsc.org

Research into Potential Medicinal Chemistry Intermediates

The search for new drugs often relies on the design and synthesis of novel molecular structures that can interact with biological targets. The core structure of this compound provides a foundation for developing such molecules, particularly as receptor ligands and new bioactive scaffolds.

Design and Synthesis of Receptor Ligands and Modulators (e.g., nAChR Related Compounds)

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a family of ligand-gated ion channels involved in numerous physiological processes in the central and peripheral nervous systems. nih.govfrontiersin.org Ligands that modulate these receptors are of significant interest for treating conditions like nicotine (B1678760) addiction, Alzheimer's disease, and certain neuropsychiatric disorders. researchgate.netnih.gov

While direct use of this compound as an nAChR ligand is not documented, its structural components are relevant to ligand design. Many known nAChR ligands contain aromatic rings and nitrogen atoms capable of specific interactions within the receptor's binding site. researchgate.net The 3-cyanophenoxy group can serve as a central scaffold, and the nitrile functionalities can be converted into groups known to have affinity for nAChRs, such as amides, amidines, or other heterocycles. The synthesis of derivatives from this starting material allows for systematic exploration of the structure-activity relationship (SAR) to optimize binding affinity and selectivity for different nAChR subtypes. researchgate.netresearchgate.net

Exploration of Novel Bioactive Scaffolds Derived from this compound

A molecular scaffold is a core structure to which various functional groups can be attached to create a library of compounds with diverse biological activities. nih.govopenbiomedicalengineeringjournal.commdpi.com this compound is an excellent precursor for creating novel scaffolds due to its ability to be converted into rigid, bioactive heterocyclic systems.

As previously discussed, this compound can be readily converted into a bis-tetrazole derivative. The tetrazole ring is a well-established bioactive group in medicinal chemistry, often acting as a metabolically stable substitute for a carboxylic acid. researchgate.net The resulting 1,3-bis(tetrazolyl-methyl)phenoxy structure represents a novel molecular scaffold. The meta-substitution pattern of the central phenyl ring fixes the two bioactive tetrazole moieties in a specific spatial arrangement, which can be exploited to target proteins with dual binding sites or to develop probes for exploring biological systems. The inherent bioactivity of the tetrazole ring makes any scaffold derived from it an interesting candidate for screening in various disease models. researchgate.netrsc.org

Ligand Optimization Strategies Through Chemical Modification

In coordination chemistry, the efficacy of a metal complex is highly dependent on the structure of the surrounding ligands. Ligand optimization is a critical process that involves chemically modifying a base molecule to fine-tune the electronic and steric properties of the resulting complex, thereby enhancing its stability, selectivity, and reactivity. libretexts.orgrsc.org General strategies for ligand optimization that could be applied to precursors like this compound include the introduction of additional donor atoms to increase denticity, modification of substituents to alter solubility and electronic properties, and the synthesis of macrocyclic structures to enhance complex stability through the chelate effect. libretexts.orgnih.gov

Chemical modification is a cornerstone for developing ligands with desired properties. mdpi.com For instance, the reactivity and stability of a ligand can be significantly improved by altering its chemical structure, such as by capping the ends of a molecule to increase resistance to degradation or by introducing specific functional groups to enhance binding affinity. nih.govnih.gov The goal is to create a ligand that arranges other organic groups in a specific three-dimensional orientation to complement the target metal's coordination sphere, a strategy that has proven successful in creating highly selective organometallic compounds. nih.gov While this compound possesses nitrile and ether groups that can act as potential coordination sites, its direct application and subsequent modification as a primary ligand is not yet extensively documented. However, its structure serves as a potential backbone that could be functionalized using established synthetic methods to produce novel chelating agents for various applications, including catalysis and sensing. nih.govuzh.ch

Research into Potential Agrochemical Intermediates

The phenoxyacetonitrile (B46853) moiety is a key component in the synthesis of certain classes of pesticides. Research in this area focuses on using this intermediate to design and synthesize new, effective, and selective agrochemicals.

Design and Synthesis of Insecticide Analogs (e.g., Cyano(phenoxyphenyl) Methyl Isobutyrate Derivatives)

This compound is a crucial precursor for the alcohol moiety, α-cyano-3-phenoxybenzyl alcohol, which is a cornerstone of Type II synthetic pyrethroid insecticides. epa.govnih.govfrontiersin.org These insecticides are known for their high efficacy and are characterized by the presence of an α-cyano group, which significantly enhances their insecticidal properties compared to Type I pyrethroids. epa.govfrontiersin.org Prominent examples of commercial insecticides derived from this structural family include cypermethrin, fenvalerate, deltamethrin, and fenpropathrin. researchgate.netwikipedia.org The synthesis of these compounds involves the esterification of α-cyano-3-phenoxybenzyl alcohol with a suitable carboxylic acid, such as a derivative of isobutyrate. researchgate.netnih.gov

Modern agrochemical research heavily relies on computational chemistry and quantitative structure-activity relationship (QSAR) models to design novel insecticide analogs. researchgate.netjournalcps.com These studies analyze how different chemical properties correlate with biological activity. For a series of cyano(3-phenoxyphenyl) methyl isobutyrate insecticides, researchers have calculated various quantum chemical descriptors to build QSAR models that can predict toxicity (LD50 values). researchgate.netjournalcps.comresearchgate.net This computational approach allows for the rational design of new molecules with potentially higher efficacy and better safety profiles before committing to laboratory synthesis. researchgate.net

| Insecticide | Pyrethroid Type | Key Structural Feature | Research Approach | Finding |

|---|---|---|---|---|

| Cypermethrin | Type II | α-Cyano group | QSAR Modeling | Exhibited correlation between quantum chemical parameters and experimental LD50 values. researchgate.netjournalcps.com |

| Deltamethrin | Type II | α-Cyano group | Neurotoxicity Studies | Produces persistent modification of sodium channels in nerves. nih.gov |

| Fenvalerate | Type II | α-Cyano group | Metabolism Studies | Degrades to metabolites like 3-phenoxybenzoic acid. frontiersin.org |

| Fenpropathrin | Type II | α-Cyano group | Synthesis & QSAR | Included in computational studies for designing novel analogs. researchgate.netjournalcps.com |

| Permethrin | Type I | Lacks α-Cyano group | Synthesis History | A photostable pyrethroid developed for agricultural use. nih.gov |

Exploration of Novel Agrochemical Scaffolds

The development of new agrochemicals is essential to manage pest resistance and reduce environmental impact. nih.govmdpi.com A primary strategy in this field is the creation of novel chemical scaffolds that possess new modes of action. nih.gov Researchers often use existing, successful agrochemicals as a starting point, modifying their structures to innovate new compounds. frontiersin.org This can involve replacing parts of a molecule with different functional groups or rings (bioisosterism) or combining active substructures from different pesticide classes. scispace.com

Potential in Materials Science Research

The unique combination of a polar nitrile group and a semi-flexible phenoxy linkage in this compound suggests its potential as a building block for specialized polymers and functional materials.

Development of Polymeric Precursors Incorporating Cyano-Phenoxy Units

The synthesis of functional polymers often involves the polymerization of monomers that contain specific chemical "handles." nih.gov These handles, such as the cyano and phenoxy groups, can be incorporated into a polymer backbone to impart specific properties. empa.ch Techniques like controlled/living radical polymerization (CLRP), including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT), allow for the precise synthesis of polymers with well-defined architectures and functionalities. rsc.org A common strategy is post-polymerization modification, where a polymer with reactive precursor units is first synthesized and then chemically altered to install the desired functional groups. nih.gov

Another approach is the one-pot multicomponent system, which combines monomer synthesis and polymerization into a single, efficient process. advancedsciencenews.com While the direct polymerization of this compound itself is not documented, it could be chemically converted into a polymerizable monomer (e.g., by adding a vinyl or acrylic group). The resulting monomer, containing the cyano-phenoxy unit, could then be polymerized or copolymerized with other monomers to create new materials. nih.gov The incorporation of nitrile-containing compounds into polymers is a known strategy in the development of materials for applications such as electrolyte formulations in battery technology. vulcanchem.com

Integration into Functional Materials and Responsive Systems

Functional materials are designed to exhibit specific, often tunable, properties that can be exploited for a particular application. cmu.edunih.govuclouvain.be A key subset of these are "smart" or "stimuli-responsive" materials, which undergo significant changes in their properties in response to external triggers like temperature, light, pH, or electric fields. dtu.dkresearchgate.netoaepublish.comsmartmaterialsconferences.com These materials are of great interest for applications in sensors, actuators, and drug delivery systems. oaepublish.comfrontiersin.org

The integration of specific chemical moieties is crucial for creating these functionalities. The polar nitrile (cyano) group and the phenoxy group present in this compound could influence the bulk properties of a material. For example, the high polarity of the nitrile group could enhance the dielectric constant of a polymer, a desirable trait for materials used in artificial muscles or energy harvesting. empa.ch The presence of these groups could also affect a material's solubility or its interaction with other molecules, potentially leading to responsive behavior. By incorporating this cyano-phenoxy unit into a polymer backbone, it may be possible to develop novel functional materials, although specific research into integrating this compound for these purposes is still an emerging area. beilstein-journals.org

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The chemical industry's increasing focus on green chemistry is driving the development of more environmentally benign and efficient synthetic methods. nih.govijnc.ir For 3-Cyanophenoxyacetonitrile, future research will likely concentrate on moving away from traditional synthetic protocols that may rely on hazardous reagents or generate significant waste.

Key areas of development include:

Biocatalysis: The use of enzymes, such as aldoxime dehydratases, offers a promising, cyanide-free route for the synthesis of nitriles under mild, aqueous conditions. mdpi.com Research into identifying or engineering enzymes that can accommodate the 3-cyanophenoxy moiety would represent a significant step towards a fully biocatalytic synthesis of this compound.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various organic compounds, including heterocyclic derivatives. nih.govmdpi.com Applying microwave-assisted or sonochemical methods to the synthesis of this compound could lead to more rapid and efficient production protocols. mdpi.com

Green Solvents and Catalysts: Future synthetic strategies will likely explore the use of greener solvents, such as ionic liquids or water, to replace volatile and toxic organic solvents. nih.gov Furthermore, the development of heterogeneous catalysts, particularly those based on earth-abundant metals like iron, could offer more sustainable and recyclable alternatives to traditional catalysts. ijnc.irrsc.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The functional groups present in this compound provide multiple avenues for exploring novel chemical reactions and constructing more complex molecules.

Future research in this area may focus on:

C-H Functionalization: Recent advances in transition metal catalysis, particularly with palladium, have enabled the direct functionalization of C-H bonds. rsc.org The nitrile group in derivatives of this compound could act as a directing group to achieve regioselective functionalization at the meta-position of the phenoxy ring, a traditionally challenging transformation. rsc.org

Nitrile Group Transformations: Beyond simple hydrolysis or reduction, the nitrile group can participate in a variety of cycloaddition reactions and other transformations to create heterocyclic structures. chemrxiv.org For instance, the photocatalytic [3+2] cycloaddition of nitriles with alkenes can produce valuable isoxazoline (B3343090) and isoxazole (B147169) scaffolds. chemrxiv.org

Unconventional Bond Activations: Exploring the selective cleavage and formation of the ether bond through novel catalytic systems could lead to new synthetic pathways and molecular architectures derived from the this compound core structure.

Advanced Computational Studies for Enhanced Predictive Modeling

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical behavior, which can accelerate the discovery and optimization of chemical processes. mdpi.comresearchgate.net

For this compound, advanced computational studies will be crucial for:

Predicting Reactivity and Spectral Properties: Methods like Density Functional Theory (DFT) can be employed to calculate the electronic properties, molecular orbital energies (HOMO-LUMO), and chemical reactivity descriptors of this compound. rsc.orgmdpi.comnih.govirjweb.com This theoretical insight can help in designing new reactions and understanding the molecule's behavior. irjweb.com

Polymorphism and Crystallization Studies: The prediction of different crystalline forms (polymorphs) is critical in the pharmaceutical and materials sciences. researchgate.net Computational studies can help in understanding the factors that govern the crystallization of this compound and its derivatives, potentially identifying new solid-state forms with unique properties. core.ac.uk

Mechanism Elucidation: Computational modeling can provide detailed insights into the reaction mechanisms of synthetic transformations involving this compound, aiding in the optimization of reaction conditions and the development of more efficient catalysts. uniovi.es

Integration with Flow Chemistry and Automation in Synthetic Processes

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages in terms of safety, efficiency, and scalability. thieme.de The integration of automation with flow chemistry systems further enhances these benefits. acs.orgbeilstein-journals.org

Future research will likely involve:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for better control over reaction parameters, improved heat and mass transfer, and safer handling of potentially hazardous intermediates. beilstein-journals.org This is particularly relevant for reactions that are highly exothermic or involve toxic reagents. researchgate.net

Automated Synthesis Platforms: The use of automated synthesizers, potentially coupled with artificial intelligence for reaction planning, could significantly accelerate the synthesis and derivatization of this compound. acs.orgrsc.orgsigmaaldrich.com These systems can perform multi-step syntheses with minimal human intervention, enabling high-throughput screening of new derivatives. rsc.org

In-line Purification and Analysis: Integrating purification techniques, such as liquid-liquid extraction or chromatography, directly into the flow system can streamline the entire production process, leading to higher purity products and reduced waste. sci-hub.se

Multidisciplinary Research Collaborations for Expanded Applications

The full potential of this compound and its derivatives can be realized through collaborations between chemists and researchers from other disciplines. mdpi.comnih.govmdpi.comresearchgate.nettu-braunschweig.de

Potential areas for multidisciplinary research include:

Medicinal Chemistry and Drug Discovery: The structural motifs present in this compound are found in many biologically active compounds. ijrpr.comrsc.org Collaboration with medicinal chemists and biologists could lead to the design and synthesis of new therapeutic agents based on this scaffold. google.comgoogle.com

Materials Science: The incorporation of the this compound unit into polymers or metal-organic frameworks (MOFs) could lead to the development of new materials with unique optical, electronic, or porous properties. ijrpr.com Collaboration with materials scientists would be essential to explore these possibilities.

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on novel chemical scaffolds. rsc.org Interdisciplinary research with agricultural scientists could uncover potential applications for this compound derivatives in crop protection.

Q & A

Q. What are the recommended synthetic routes for 3-Cyanophenoxyacetonitrile, and how can reaction conditions be optimized for high yield?

Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 3-cyanophenol with chloroacetonitrile in the presence of a base (e.g., sodium hydride) under anhydrous conditions. Solvent choice (e.g., acetonitrile or DMF) and temperature control (60–80°C) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product . Kinetic studies using in-situ FTIR or HPLC can monitor intermediate formation and guide reaction quenching.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis: Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; UV detection at 220–260 nm). Compare retention times against known standards .

- Structural Confirmation:

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (expected m/z: 174.06 for CHNO) .

Advanced Research Questions

Q. What are the key considerations for designing stability studies of this compound under varying environmental conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C in amber vials to prevent photodegradation .

- Hydrolytic Stability: Expose the compound to buffered solutions (pH 3–10) at 25°C and 40°C. Monitor nitrile group hydrolysis to carboxylic acids via IR (loss of ~2240 cm peak) .

- Light Sensitivity: Use accelerated UV-vis exposure tests (ICH Q1B guidelines) and track degradation products with LC-MS .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Cross-Validation: Compare NMR data across multiple solvents (e.g., DMSO-d vs. CDCl) to account for solvent-induced shifts .

- Dynamic NMR (DNMR): Resolve rotational barriers or conformational isomers by variable-temperature H NMR .

- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites.

- Transition State Modeling: Use Gaussian or ORCA software to model reaction pathways (e.g., cyano group participation in cycloadditions) .

- Solvent Effects: Apply COSMO-RS to simulate solvent polarity impacts on reaction kinetics .

Q. How can ecological toxicity assessments for this compound be designed given limited existing data?

Methodological Answer:

- Acute Toxicity Screening: Use Daphnia magna or Vibrio fischeri bioassays to estimate EC values .

- Bioaccumulation Potential: Calculate logP values (e.g., using ACD/Labs software) to predict lipid solubility .

- Degradation Studies: Perform OECD 301F tests to assess biodegradability in activated sludge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.